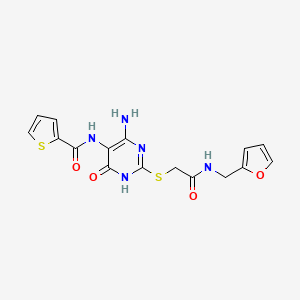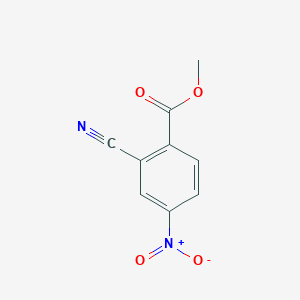
1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol is a complex organic compound that has garnered interest in various scientific fields This compound features a unique structure with a cyclopropylamino group attached to a pyrimidine ring, which is further connected to a piperidin-4-ol moiety
Métodos De Preparación
The synthesis of 1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol involves multiple steps, typically starting with the formation of the pyrimidine ring. The cyclopropylamino group is introduced through nucleophilic substitution reactions, while the methylthio group is added via thiolation reactions. The final step involves the attachment of the piperidin-4-ol moiety, which can be achieved through reductive amination or other suitable coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide linkages.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed, often resulting in derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors, which could lead to the discovery of new drugs or therapeutic agents.
Medicine: Research into its pharmacological properties may reveal its potential as a treatment for various diseases, particularly those involving the central nervous system or metabolic pathways.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may facilitate binding to active sites, while the methylthio group can modulate the compound’s electronic properties, influencing its reactivity and stability. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol: Lacks the methylthio group, which may result in different reactivity and biological activity.
1-(6-(Methylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol: Contains a methylamino group instead of a cyclopropylamino group, potentially altering its binding affinity and selectivity.
1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidine: Lacks the hydroxyl group on the piperidine ring, which may affect its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[6-(cyclopropylamino)-2-methylsulfanylpyrimidin-4-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-19-13-15-11(14-9-2-3-9)8-12(16-13)17-6-4-10(18)5-7-17/h8-10,18H,2-7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJJBWTWQCSNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCC(CC2)O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3019542.png)

![2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B3019544.png)

![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3019550.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3019553.png)

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)

![N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3019558.png)
